10-Fold Higher Potency in Mammalian Pharmacodynamics Compared to Chlordimeform
Demethylchlordimeform (DCDM) is a significantly more potent activator of alpha-2 adrenoreceptors than its parent compound, chlordimeform (CDM). This differential potency is directly observed in vivo [1].
| Evidence Dimension | Potency for inducing bradycardia and mydriasis |
|---|---|
| Target Compound Data | Effective dose range: 0.03-1 mg/kg |
| Comparator Or Baseline | Chlordimeform (CDM) at 0.3-10 mg/kg |
| Quantified Difference | 10-fold more potent |
| Conditions | Intravenous injection in anesthetized rats |
Why This Matters
Researchers focusing on mammalian toxicology or adrenergic pharmacology must select DCDM to achieve a 10-fold higher potency and understand the active metabolite's specific contribution to the parent compound's effects.
- [1] Hsu WH, Lu ZX, Hembrough FB. The bradycardic and mydriatic effects of chlordimeform and its demethylated analogs in the rat: antagonism by idazoxan but not by prazosin. Life Sci. 1988;43(23):1897-904. View Source
